molecular formula C11H19N3O2S B1505284 4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide CAS No. 676327-00-7

4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide

Cat. No.: B1505284
CAS No.: 676327-00-7
M. Wt: 257.35 g/mol
InChI Key: ARHBHUJGHRGCMY-UHFFFAOYSA-N
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Description

4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonic acid with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: Nucleophiles such as ammonia (NH₃) and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced amine derivatives.

  • Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is utilized in the study of enzyme inhibition and as a tool in molecular biology for labeling and tracking biological molecules.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its reactivity and ability to form stable bonds make it a valuable intermediate in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A related compound used as a catalyst in organic synthesis.

  • 4-Amino-N,N-dimethylbenzylamine: Another sulfonamide derivative with similar reactivity.

Uniqueness: 4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide stands out due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications that other similar compounds may not be able to fulfill.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-amino-N-[2-(dimethylamino)ethyl]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-13(2)8-9-14(3)17(15,16)11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHBHUJGHRGCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702281
Record name 4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676327-00-7
Record name 4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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